N-(3-Phenylsalicylidene)-isopropylamine
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Overview
Description
N-(3-Phenylsalicylidene)-isopropylamine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is synthesized from the condensation reaction between 3-phenylsalicylaldehyde and isopropylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylsalicylidene)-isopropylamine typically involves the following steps:
Condensation Reaction: The primary method for synthesizing this compound is through a condensation reaction between 3-phenylsalicylaldehyde and isopropylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base.
Purification: After the reaction is complete, the product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to increase yield and reduce production costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-Phenylsalicylidene)-isopropylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amine and aldehyde.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Phenylsalicylidene)-isopropylamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-Phenylsalicylidene)-isopropylamine involves its interaction with molecular targets such as enzymes and receptors. The Schiff base moiety allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its aromatic structure enables it to interact with biological membranes and proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-Phenylsalicylidene)-methylamine: Similar structure but with a methyl group instead of an isopropyl group.
N-(3-Phenylsalicylidene)-ethylamine: Similar structure but with an ethyl group instead of an isopropyl group.
N-(3-Phenylsalicylidene)-butylamine: Similar structure but with a butyl group instead of an isopropyl group.
Uniqueness
N-(3-Phenylsalicylidene)-isopropylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the isopropyl group can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-phenyl-6-(propan-2-yliminomethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12(2)17-11-14-9-6-10-15(16(14)18)13-7-4-3-5-8-13/h3-12,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHGVUJDSBDVAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=CC1=C(C(=CC=C1)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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